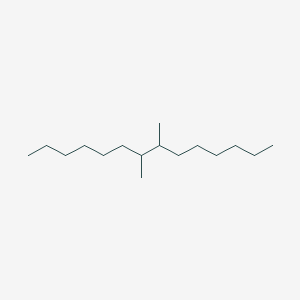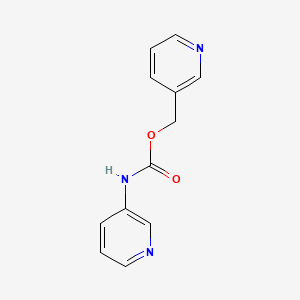
Platinum--thorium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum–thorium (1/1) is an intermetallic compound composed of platinum and thorium in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science and nuclear technology. The combination of platinum, a noble metal, and thorium, a radioactive actinide, results in a compound with intriguing chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum–thorium (1/1) typically involves high-temperature metallurgical processes. One common method is the direct combination of elemental platinum and thorium. The elements are heated together in a controlled environment to form the intermetallic compound. The reaction conditions often require temperatures above 1500°C to ensure complete reaction and formation of the desired phase .
Industrial Production Methods
Industrial production of platinum–thorium (1/1) may involve similar high-temperature processes but on a larger scale. The use of advanced metallurgical techniques, such as arc melting or induction melting, can facilitate the production of this compound in significant quantities. These methods ensure uniformity and purity of the final product, which is crucial for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum–thorium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both platinum and thorium, each contributing to different reaction pathways.
Common Reagents and Conditions
Oxidation: Platinum–thorium (1/1) can be oxidized in the presence of oxygen at elevated temperatures. The oxidation process may lead to the formation of oxides of both platinum and thorium.
Reduction: Reduction reactions involving platinum–thorium (1/1) can be carried out using hydrogen gas or other reducing agents. These reactions typically occur at high temperatures and result in the formation of metallic platinum and thorium.
Substitution: Substitution reactions may involve the replacement of thorium atoms with other metal atoms, leading to the formation of new intermetallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce thorium dioxide and platinum oxide, while reduction may yield metallic platinum and thorium .
Applications De Recherche Scientifique
Platinum–thorium (1/1) has several scientific research applications due to its unique properties:
Materials Science: The compound’s high melting point and stability make it suitable for use in high-temperature applications, such as in the aerospace industry and advanced manufacturing processes.
Nuclear Technology: Thorium’s radioactive properties and platinum’s catalytic abilities make this compound of interest in nuclear fuel research and development.
Catalysis: Platinum is well-known for its catalytic properties, and when combined with thorium, it may exhibit enhanced catalytic activity.
Mécanisme D'action
The mechanism by which platinum–thorium (1/1) exerts its effects is primarily related to the individual properties of platinum and thorium. Platinum’s catalytic activity is due to its ability to facilitate chemical reactions by providing a surface for reactants to interact. Thorium’s radioactive properties contribute to its potential use in nuclear applications, where it can undergo fission reactions to release energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum–uranium (1/1): Similar to platinum–thorium (1/1), this compound combines a noble metal with a radioactive actinide. uranium’s properties differ from those of thorium, leading to variations in reactivity and applications.
Platinum–palladium (1/1): This compound combines two noble metals, resulting in different catalytic and physical properties compared to platinum–thorium (1/1).
Uniqueness
Platinum–thorium (1/1) is unique due to the combination of platinum’s catalytic properties and thorium’s radioactive characteristics.
Propriétés
Numéro CAS |
12038-30-1 |
|---|---|
Formule moléculaire |
PtTh |
Poids moléculaire |
427.12 g/mol |
Nom IUPAC |
platinum;thorium |
InChI |
InChI=1S/Pt.Th |
Clé InChI |
UVCYWWSWWLHEHP-UHFFFAOYSA-N |
SMILES canonique |
[Pt].[Th] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


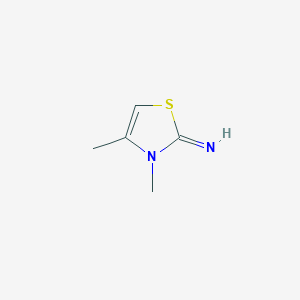
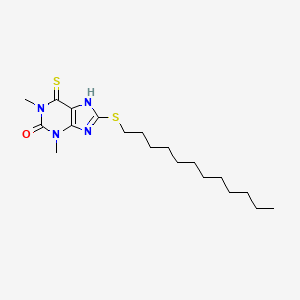
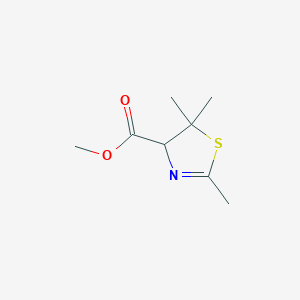
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
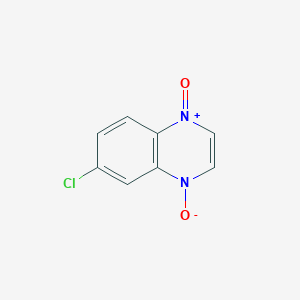
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
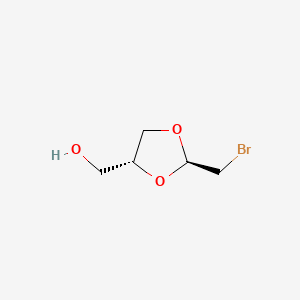
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
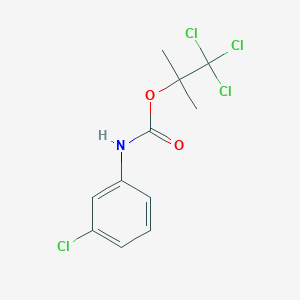
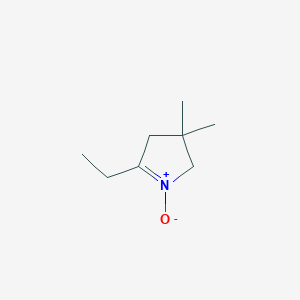
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
